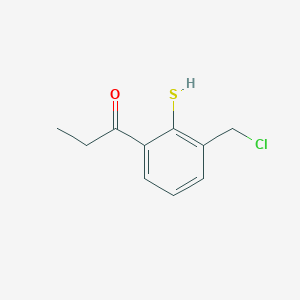![molecular formula C13H22N4 B14069991 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene CAS No. 102363-19-9](/img/structure/B14069991.png)
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene is a tetraaza macrocyclic compound containing pyridine rings. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene involves the cyclization of linear tetraamine precursors. One common method includes the reaction of pyridine-containing tetraamines with formaldehyde under acidic conditions . The reaction typically proceeds through a series of condensation steps, leading to the formation of the macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity .
化学反应分析
Types of Reactions
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as nickel, copper, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Complexation: Typically involves metal salts like nickel(II) chloride, copper(II) sulfate, and zinc(II) acetate in aqueous or alcoholic solutions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or neutral conditions.
Major Products
科学研究应用
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene has several scientific research applications:
Coordination Chemistry: Used to study the formation and stability of metal complexes.
Biological Studies:
Material Science: Used in the development of new materials with specific electronic and magnetic properties.
作用机制
The mechanism of action of 3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the macrocycle act as donor sites, forming stable chelates with metal ions. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity .
相似化合物的比较
Similar Compounds
7-Methyl-3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A methyl-substituted derivative with similar coordination properties.
3,11-Dibenzyl-3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene: A benzyl-substituted derivative with enhanced stability in metal complexes.
Uniqueness
3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene is unique due to its ability to form highly stable complexes with a wide range of metal ions. Its macrocyclic structure provides a rigid and preorganized framework, which enhances its binding affinity and selectivity for metal ions .
属性
CAS 编号 |
102363-19-9 |
|---|---|
分子式 |
C13H22N4 |
分子量 |
234.34 g/mol |
IUPAC 名称 |
3,7,11,17-tetrazabicyclo[11.3.1]heptadeca-1(17),13,15-triene |
InChI |
InChI=1S/C13H22N4/c1-4-12-10-15-8-2-6-14-7-3-9-16-11-13(5-1)17-12/h1,4-5,14-16H,2-3,6-11H2 |
InChI 键 |
WPDDXLXLHUKSGP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCCNCC2=CC=CC(=N2)CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
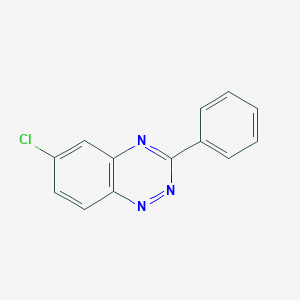
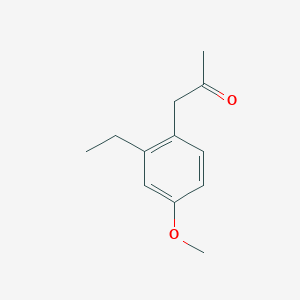
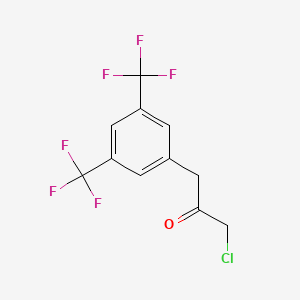
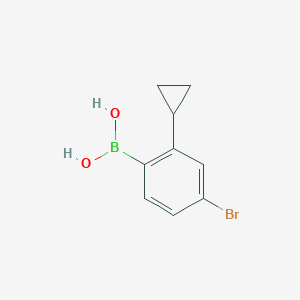
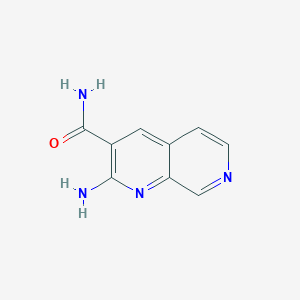
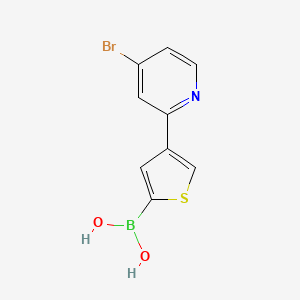
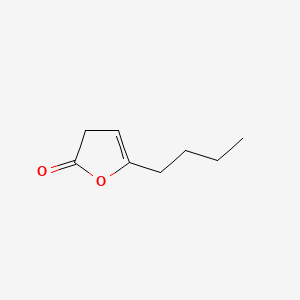
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

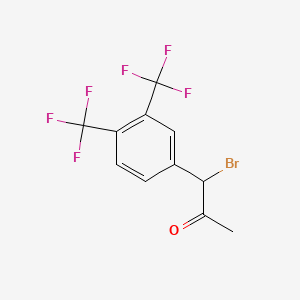
![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)
